molecular formula C18H13BrClNO B1372394 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-17-7

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1372394
CAS No.: 1160253-17-7
M. Wt: 374.7 g/mol
InChI Key: IGDVPNKDDHJMRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include bromination, methoxylation, and oxidation reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are controlled to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
  • 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-methanol

Uniqueness

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its bromine and chloride groups make it particularly useful in substitution and coupling reactions, distinguishing it from similar compounds .

Biological Activity

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H13BrClNOC_{18}H_{13}BrClNO and a molecular weight of 374.66 g/mol. Its structure features a quinoline core, which is significant in various biological activities, along with a bromine atom at position 6 and a carbonyl chloride group at position 4. The presence of these substituents enhances the compound's reactivity and potential applications in medicinal chemistry.

The biological activity of this compound primarily involves interactions with specific molecular targets. The following mechanisms are proposed:

  • Enzyme Interaction : The compound may inhibit enzymes involved in cell signaling pathways, leading to altered cellular responses that can inhibit tumor growth or inflammation.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate with DNA, affecting gene expression and protein synthesis.
  • Signal Pathway Modulation : It may modulate pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

CompoundCell LineIC50 (µM)
6nA5495.9
SW-4802.3
MCF-75.65

The IC50 values demonstrate that these compounds can effectively inhibit cancer cell growth at low concentrations.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance, the presence of halogen substituents (like bromine and chlorine) enhances antimicrobial activity by increasing lipophilicity and reactivity towards microbial targets .

Case Studies and Research Findings

Several studies highlight the biological activities of related quinoline compounds:

  • Antiproliferative Activity : A study synthesized novel quinazoline derivatives with IC50 values indicating strong antiproliferative effects against multiple cancer cell lines. The findings suggest that structural modifications can enhance biological activity .
  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions, indicating its potential role in understanding complex biological systems.
  • Synthesis Methods : Various synthetic routes for producing quinoline derivatives involve multi-step organic reactions, including Suzuki-Miyaura coupling reactions which are effective for forming carbon-carbon bonds.

Properties

IUPAC Name

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDVPNKDDHJMRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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